molecular formula C23H38O2 B1207521 10,12-Tricosadiynoic acid CAS No. 66990-30-5

10,12-Tricosadiynoic acid

Cat. No. B1207521
CAS RN: 66990-30-5
M. Wt: 346.5 g/mol
InChI Key: DIEDVCMBPCRJFQ-UHFFFAOYSA-N
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Description

10,12-Tricosadiynoic acid is a specialized diacetylene compound with potential applications in polymer science due to its unique polymerizable diacetylene groups. This compound is studied in various forms, including solid-state polymerization, Langmuir-Blodgett monolayers, and its interactions with metal ions, showcasing its versatility in forming complex molecular structures and assemblies.

Synthesis Analysis

The synthesis of 10,12-Tricosadiynoic acid involves intricate organic synthesis techniques. A notable approach includes the solid-state polymerization of its crystals, which has been explored to understand the polymerization process in detail. This process is significant for developing materials with tailored properties, as it affects the macroscopic crystalline order and polymerization rate (Tieke, Bloor, & Young, 1982).

Molecular Structure Analysis

Studies using Scanning Tunnelling Microscopy (STM) have provided insights into the molecular structure of 10,12-Tricosadiynoic acid monolayers. These monolayers can achieve an ordered structure with molecular chains lying parallel to the substrate when deposited onto highly oriented pyrolytic graphite (HOPG) surfaces, highlighting the compound's ability to form organized molecular assemblies (Zhang Geng-Min, 2001).

Chemical Reactions and Properties

The interaction of 10,12-Tricosadiynoic acid with metal ions significantly affects its chemical reactions and properties. For instance, its Langmuir-Blodgett films' properties can be modulated by transition metal ions like Cu(2+), Zn(2+), and Ag(+), affecting the monolayer formation and polymerization outcomes. This modulation introduces functionalities such as reversible thermochromism and supramolecular chirality, opening avenues for creating functional materials with specific optical and structural properties (Huang, Jiang, & Liu, 2005).

Physical Properties Analysis

The physical properties of 10,12-Tricosadiynoic acid and its derivatives, especially in polymeric forms, are crucial for applications in materials science. The formation of polydiacetylene by photopolymerization of 10,12-Tricosadiynoic acid results in materials that exhibit color transition phenomena under external temperature stimulation, indicating the compound's significant role in developing temperature-responsive materials (Kim & Lee, 2019).

Chemical Properties Analysis

The chemical properties of 10,12-Tricosadiynoic acid, such as its ability to form stable Langmuir-Blodgett films and undergo photopolymerization, are pivotal for its applications in creating advanced materials. The polymerization of this acid leads to the formation of polydiacetylenes with unique properties, such as phase transitions and thermochromic changes, relevant for sensing and display technologies (Lim et al., 2007).

Scientific Research Applications

1. Application in Langmuir-Blodgett Films

10,12-Tricosadiynoic acid has been utilized in the fabrication of Langmuir-Blodgett (LB) films. Research by Zhang Geng-Min (2001) highlighted the deposition of these molecules onto highly oriented pyrolytic graphite, achieving an ordered structure with molecular chains lying parallel to the substrate. This method offers potential in the creation of thin films with controlled molecular arrangement, applicable in areas like electronics and sensor technology (Zhang, 2001).

2. Use in Nano-Hybrid Structures

Alloisio et al. (2015) demonstrated the adsorption of 10,12-tricosadiynoic acid on silver nanoparticles. Post UV irradiation, this led to the formation of stable nanohybrids with a core-shell architecture in aqueous suspension. Such structures are significant for their potential applications in nanotechnology and material science (Alloisio et al., 2015).

3. Development of Chiral Structures

Research by Huang et al. (2005) explored how transition metal ions modulate the properties of 10,12-tricosadiynoic acid LB films. They found that certain metal ions like Cu(2+), Zn(2+), and Ag(+) significantly influenced the film properties, leading to photopolymerization and the development of chiral structures. Such findings are crucial for the advancement of materials with specific optical properties (Huang, Jiang, & Liu, 2005).

4. Polymerization Studies

Bai Yu (1993) conducted a study on the sensitizing photopolymerization of diacetylene acid in Langmuir-Blodgett films, which is significant for understanding the polymerization mechanisms of diacetylene compounds under various stimuli. This research is pertinent in fields like polymer chemistry and material science (Bai, 1993).

5. Thermochromic Properties

Research has been conducted on the thermochromic properties of polydiacetylene vesicles using 10,12-tricosadiynoic acid. Pattanatornchai et al. (2014) studied the impact of structural mismatch on phase transition temperatures and segmental dynamics in such vesicles. These findings have implications in the design of temperature-sensitive materials and sensors (Pattanatornchai, Charoenthai, & Traiphol, 2014).

Safety And Hazards

When handling 10,12-Tricosadiynoic acid, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

10,12-Tricosadiynoic acid has potential applications in the treatment of high fat diet- or obesity-induced metabolic diseases . It is also used in the development of mechanochromic polymers for applications in chemo-biosensing .

  • A paper published in Environ Int in August 2023 .
  • A paper published in Phytomedicine in November 2023 .
  • A paper published in Dev Comp Immunol in August 2022 .

properties

IUPAC Name

tricosa-10,12-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-10,15-22H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEDVCMBPCRJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66990-31-6
Record name 10,12-Tricosadiynoic acid, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66990-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40337084
Record name 10,12-Tricosadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,12-Tricosadiynoic acid

CAS RN

66990-30-5
Record name 10,12-Tricosadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,12-Tricosadiynoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10-Undecynoic acid (21.8 g, 0.120 mol) was neutralized with a solution of 57 mL 10 percent KOH in water and hydroxylamine hydrochloride (0.380 g) was added. Then a catalyst consisting of a solution of 1.9 g cuprous chloride in 16 g 70 percent aqueous ethylamine was added. A yellow precipitate formed immediately. A solution of the crude 1-iodo-1-dodecyne in 40 mL methanol was then added dropwise with stirring. The suspension was stirred for one hour after the addition. The reaction mixture was acidified by the addition of 2.5N HCl, filtered, and the filtrate and precipitate washed with ether. The ether layers were washed with water, thiosulfate solution, water and saturated sodium chloride. After drying Na2SO4) the solvents were removed under reduced pressure. The residue was induced to crystallize by scratching under petroleum ether. The crystals of the diyne acid (26.4 g, 74%) exhibited m.p. 57°-58° after recrystallization from acetonitrile.
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
1.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
16 g
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
599
Citations
M Pons, C Villaverde, D Chapman - Biochimica et Biophysica Acta (BBA) …, 1983 - Elsevier
Diacetylene phospholipids are presently being studied because of their potential to polymerise in vesicles, multilayers and natural biomembranes. C-NMR spectra and spin-lattice …
Number of citations: 35 www.sciencedirect.com
K Azumi, I Takeda, T Ohtsuka, N Sato - Journal of Electroanalytical …, 1992 - Elsevier
Modification of electrode surfaces has been widely studied using a very thin organic coating to provide a new functional property for the electrode. A well-defined dispersion of the thin …
Number of citations: 4 www.sciencedirect.com
G Zhang, Y Kuwahara, J Wu, M Akai-Kasaya, A Saito… - Surface science, 2001 - Elsevier
Langmuir–Blodgett binary monolayers of 10,12-tricosadiynoic acid and stearic acid were deposited onto a surface of highly oriented pyrolytic graphite by the horizontal lifting method. …
Number of citations: 11 www.sciencedirect.com
RA Reich, D Snyder - Tribology transactions, 1990 - Taylor & Francis
The pin-on-disk wear rate of the Langmuir-Blodgett film of the Cd salt of 10,12-tricosadiynoic acid increases by a factor of five when the film is polymerized by UV light. It is proposed that …
Number of citations: 4 www.tandfonline.com
Z Geng-Min - Chinese Physics Letters, 2001 - iopscience.iop.org
The Langmuir-Blodgett monolayers of the 10, 12-tricosadiynoic acid molecules were deposited onto the basal plane of highly oriented pyrolytic graphite (HOPG) by Schaefer's method …
Number of citations: 4 iopscience.iop.org
ECM Cabral, PT Hennies, CRD Correia… - Journal of Liposome …, 2003 - Taylor & Francis
Affinity diacetylene liposomes were prepared with 10,12-tricosadiynoic acid and cardiolipin as the affinity ligand for anticardiolipin antibodies at a molar ratio of 80:20. Polymerization …
Number of citations: 13 www.tandfonline.com
C Guo, JD Xue, LX Cheng, RC Liu, SZ Kang… - Physical Chemistry …, 2017 - pubs.rsc.org
The bottom-up fabrication of molecular nanodevices will require precise (photo)-control over self-assembled interfacial structures. Here, the self-assembly and photopolymerization …
Number of citations: 23 pubs.rsc.org
Y Kuwahara, G Zhang, J Wu, M Akai-Kasaya, A Saito… - …, 2002 - researchgate.net
Langmuir-Blodgett binary monolayers of 10, 12-tricosadiynoic acid and saturated fatty acid molecules were deposited onto a surface of highly oriented pyrolytic graphite (HOPG) by the …
Number of citations: 4 www.researchgate.net
G Zhang, Y Kuwahara, J Wu, Y Horie… - Japanese journal of …, 2002 - iopscience.iop.org
Langmuir–Blodgett (LB) films of 10, 12-tricosadiynoic acid molecules were deposited onto a basal plane of highly oriented pyrolytic graphite (HOPG) by Schaefer's method and then …
Number of citations: 7 iopscience.iop.org
K Suga, Y Otsuka, K Yoshida… - Journal of Chemical …, 2019 - jstage.jst.go.jp
Polydiacetylene (PDA) shows a unique colorimetric response toward external stimuli, such as heat. Herein, self-assembled hydrogels were prepared by 10, 12-tricosadiynoic acid (…
Number of citations: 1 www.jstage.jst.go.jp

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